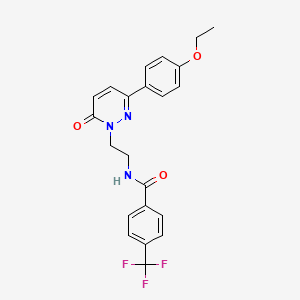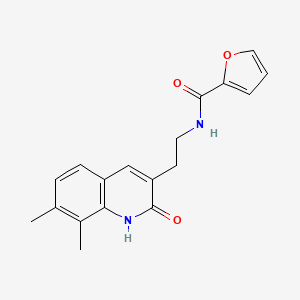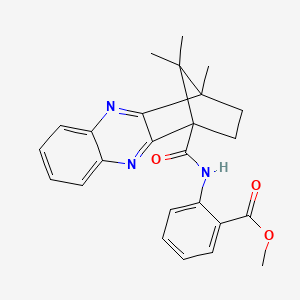
methyl 2-((1R,4S)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((1R,4S)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamido)benzoate is an intriguing organic compound The structure reveals a complex arrangement of aromatic rings and functional groups, contributing to its distinct chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: Preparation of this compound involves multi-step synthesis. The initial step typically includes the formation of the carboxamide core, followed by cyclization to create the methanophenazine structure. Methyl esterification is the final step, enhancing its stability and reactivity. The conditions often involve controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods: For industrial-scale production, methods involve optimized reaction conditions using large reactors, continuous flow systems, and advanced purification techniques to scale up the synthesis efficiently. This ensures that the compound meets the stringent quality standards required for its various applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-((1R,4S)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamido)benzoate undergoes various reactions such as oxidation, reduction, and substitution. Oxidation reactions can modify its aromatic system, while reduction can alter the carboxamide moiety. Substitution reactions, particularly on the benzene ring, open pathways to a variety of derivatives.
Common Reagents and Conditions: Typical reagents include strong oxidizers like potassium permanganate, reducing agents like lithium aluminium hydride, and electrophiles for substitution reactions. Conditions often require controlled temperatures, pH adjustments, and specific solvents to ensure the desired reactivity and selectivity.
Major Products Formed: Major products from these reactions include oxidized derivatives that can exhibit different electronic properties, reduced forms with altered biological activity, and substituted compounds that expand its application range in drug development and material science.
Scientific Research Applications
Methyl 2-((1R,4S)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamido)benzoate finds extensive use in scientific research. In chemistry, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies. In biology, its derivatives show promise in inhibiting specific enzymes, making it a potential candidate for drug discovery. Medical research explores its use in treating certain diseases due to its unique biochemical properties. Industrial applications include its role in developing new materials with specialized functions.
Mechanism of Action
The compound exerts its effects through interaction with molecular targets such as enzymes or receptors. The trimethylmethanophenazine structure allows for high affinity binding to these targets, influencing their activity and triggering specific biochemical pathways. The methyl ester group plays a role in membrane permeability, facilitating cellular uptake and exerting its effects within biological systems.
Comparison with Similar Compounds
Compared to similar compounds, methyl 2-((1R,4S)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamido)benzoate stands out due to its unique combination of functional groups and structural arrangement. This uniqueness allows for a broader range of reactions and applications. Similar compounds include derivatives of methanophenazine and benzamide, which share some functional group chemistry but lack the distinct structural features that impart specific reactivity and application potential.
By exploring this compound, scientists and industry experts can harness its full potential, paving the way for new innovations and discoveries.
Properties
IUPAC Name |
methyl 2-[(12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-23(2)24(3)13-14-25(23,20-19(24)26-17-11-7-8-12-18(17)27-20)22(30)28-16-10-6-5-9-15(16)21(29)31-4/h5-12H,13-14H2,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMPOHQJYWNJOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C3=NC4=CC=CC=C4N=C32)C(=O)NC5=CC=CC=C5C(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-(propan-2-yl)acetamide](/img/structure/B2716141.png)
![2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide](/img/structure/B2716144.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2716145.png)

![ethyl 2-(2-((5-((2-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2716149.png)
![5-((3,4-Difluorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2716150.png)
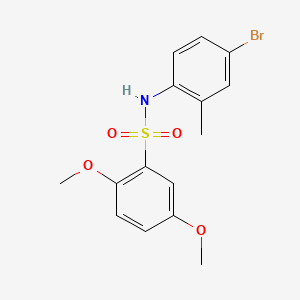
![2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2716153.png)
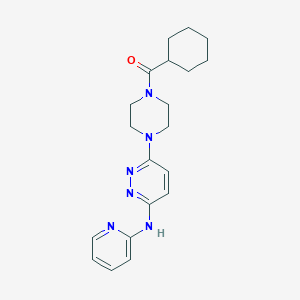
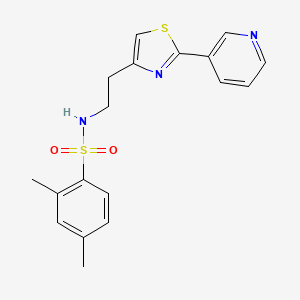

![N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide](/img/structure/B2716158.png)
